molecular formula C15H19FN2O3 B2389660 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1396881-08-5

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2389660
CAS No.: 1396881-08-5
M. Wt: 294.326
InChI Key: ZHLNPMFTQWJAIA-UHFFFAOYSA-N
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound characterized by the presence of a cyclopropyl group, a hydroxypropyl chain, and a fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Introduction of the hydroxypropyl chain: This step often involves the use of epoxides or halohydrins, which react with nucleophiles under basic conditions.

    Attachment of the fluorobenzyl group: This can be done through nucleophilic substitution reactions using fluorobenzyl halides and suitable nucleophiles.

    Formation of the oxalamide linkage: This step involves the reaction of oxalyl chloride with amines under controlled conditions to form the desired oxalamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form ketones or aldehydes.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.

    N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-methylbenzyl)oxalamide: Similar structure but with a methyl group instead of fluorine.

    N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-nitrobenzyl)oxalamide: Similar structure but with a nitro group instead of fluorine.

Uniqueness

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-[(4-fluorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c16-12-5-1-10(2-6-12)9-18-15(21)14(20)17-8-7-13(19)11-3-4-11/h1-2,5-6,11,13,19H,3-4,7-9H2,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLNPMFTQWJAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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